Physicochemical Differentiation: Increased Conformational Flexibility and Reduced Polar Surface Area vs. 1-Aminoindane Hydrochloride
N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride (Target) exhibits a higher rotatable bond count (2) compared to 1-aminoindane hydrochloride (0) due to the N-ethyl substituent, which increases conformational flexibility and may influence target binding entropy [1][2]. Concurrently, its topological polar surface area (TPSA) is lower (12 Ų vs. 26 Ų), predicting enhanced passive membrane permeability relative to the unsubstituted parent compound [1][2].
| Evidence Dimension | Rotatable Bond Count |
|---|---|
| Target Compound Data | 2 |
| Comparator Or Baseline | 1-Aminoindane hydrochloride (CAS 70146-15-5): 0 |
| Quantified Difference | +2 (2 vs. 0) |
| Conditions | Computed property based on 2D structure (PubChem) |
Why This Matters
The additional rotatable bond and lower TPSA differentiate the target compound's physicochemical profile, directly impacting its suitability in computational drug design and in vitro permeability assays.
- [1] PubChem. N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride. PubChem CID 45792227. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/10408-92-1 (accessed 2026-04-21). View Source
- [2] PubChem. 1-Aminoindane Hydrochloride. PubChem CID 2794441. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/70146-15-5 (accessed 2026-04-21). View Source
